N-(5-bromopyridin-2-yl)-5-methylthiophene-2-carboxamide
Description
N-(5-bromopyridin-2-yl)-5-methylthiophene-2-carboxamide is a heterocyclic compound that features a bromopyridine moiety and a thiophene ring
Properties
IUPAC Name |
N-(5-bromopyridin-2-yl)-5-methylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2OS/c1-7-2-4-9(16-7)11(15)14-10-5-3-8(12)6-13-10/h2-6H,1H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRGHHYSQAFRCIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)NC2=NC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromopyridin-2-yl)-5-methylthiophene-2-carboxamide typically involves the reaction of 5-bromopyridine-2-amine with 5-methylthiophene-2-carboxylic acid. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-bromopyridin-2-yl)-5-methylthiophene-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can modify the functional groups attached to the rings.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation of the thiophene ring.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Major Products
Substitution: Products depend on the nucleophile used, resulting in various substituted pyridine derivatives.
Oxidation: Oxidation of the thiophene ring can yield sulfoxides or sulfones.
Reduction: Reduction can lead to the formation of alcohols or amines from the respective functional groups.
Scientific Research Applications
N-(5-bromopyridin-2-yl)-5-methylthiophene-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is used in the design and synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for use in the development of organic semiconductors and other advanced materials.
Biological Studies: It can be employed in the study of biological pathways and mechanisms, particularly those involving brominated heterocycles.
Mechanism of Action
The mechanism of action of N-(5-bromopyridin-2-yl)-5-methylthiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromopyridine moiety can interact with various biological molecules, while the thiophene ring can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(5-Bromopyridin-2-yl)methanol: Similar in structure but contains a hydroxymethyl group instead of a carboxamide group.
N-(5-Bromopyridin-2-yl)-4-methylbenzenesulfonamide: Contains a sulfonamide group instead of a carboxamide group.
Uniqueness
N-(5-bromopyridin-2-yl)-5-methylthiophene-2-carboxamide is unique due to the presence of both a bromopyridine and a thiophene ring, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
